molecular formula C12H14O4 B8731420 Ethyl 2-methyl-1,3-benzodioxole-2-ethanoate CAS No. 50835-95-5

Ethyl 2-methyl-1,3-benzodioxole-2-ethanoate

Cat. No. B8731420
M. Wt: 222.24 g/mol
InChI Key: ANOXFMUKNSMTSM-UHFFFAOYSA-N
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Patent
US03969368

Procedure details

13 g of ethyl acetoacetate and 13.6 g of pyrocatechol carbonate are heated until evolution of CO2 ceases. The residue is distilled under reduced pressure, b.p. 83°-86°C/0.3 mm.
Quantity
13 g
Type
reactant
Reaction Step One
Name
pyrocatechol carbonate
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C([O:13][C:14]1[C:15](=[CH:17][CH:18]=[CH:19][CH:20]=1)O)(=O)O.C(=O)=O>>[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3]1([CH3:5])[O:13][C:14]2[CH:15]=[CH:17][CH:18]=[CH:19][C:20]=2[O:4]1)[CH3:9]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
pyrocatechol carbonate
Quantity
13.6 g
Type
reactant
Smiles
C(O)(=O)OC=1C(O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure, b.p. 83°-86°C/0.3 mm

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC1(OC2=C(O1)C=CC=C2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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